Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate
Description
Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a trifluoromethyl group at the 5-position and a methyl benzoate moiety at the 3-position. This compound is notable for its synthetic versatility, serving as a precursor to bioactive molecules, including PET tracers and protein degraders . Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry and radiopharmaceutical research .
Properties
IUPAC Name |
methyl 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c1-18-9(17)7-4-2-6(3-5-7)8-15-10(19-16-8)11(12,13)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPCMOCNOKNLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with trifluoroacetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Quality control measures, including NMR, HPLC, and GC, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like histone deacetylases, which play a crucial role in gene expression and cancer cell proliferation. The compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological activity.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in the substituents on the 1,2,4-oxadiazole ring and the ester/acid functional groups. Key examples include:
Key Observations :
- Trifluoromethyl (CF₃) : Enhances electron-withdrawing effects, improving stability and resistance to metabolic degradation compared to alkyl groups like ethyl (C₂H₅) .
- Aromatic substituents (e.g., 2-fluorophenyl) : Increase π-π stacking interactions, influencing binding affinity in biological targets .
Physicochemical Properties
Key Trends :
- Trifluoromethyl and bromodifluoromethyl groups increase lipophilicity but reduce aqueous solubility.
- Ethyl substituents improve solubility but offer lower metabolic stability .
Biological Activity
Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound belonging to the class of 1,2,4-oxadiazoles. Its unique structure, characterized by the presence of a trifluoromethyl group and an oxadiazole ring, imparts significant biological activity, particularly in the context of cancer treatment.
Target and Inhibition
The primary mechanism of action for this compound involves the inhibition of class-IIa histone deacetylases (HDACs). This inhibition affects various biochemical pathways related to cell growth and survival. Specifically, the compound has been shown to activate caspases, particularly caspase 3, which plays a crucial role in the execution phase of apoptosis in cancer cells.
Biochemical Pathways
The interaction with HDACs leads to alterations in histone acetylation status, which in turn influences gene expression patterns associated with cell cycle regulation and apoptosis. This pathway is critical for inducing programmed cell death in malignant cells.
Research Findings
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : this compound demonstrated significant cytotoxic effects on various cancer cell lines. The compound was tested against prostate cancer cells (PC3) and showed a notable reduction in cell viability at concentrations as low as 10 µM .
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. The observed antitumor activity was attributed to the compound's ability to induce apoptosis through HDAC inhibition .
Case Studies
Case Study 1: Prostate Cancer
In a controlled study involving PC3 prostate cancer cells, this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers such as cleaved PARP and active caspase 3.
| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase 3) |
|---|---|---|
| 0 | 100 | Low |
| 10 | 75 | Moderate |
| 50 | 30 | High |
Case Study 2: Breast Cancer Models
In another study focused on breast cancer xenografts in mice, treatment with this compound resulted in a significant reduction in tumor size over four weeks compared to untreated controls. Histological analysis revealed increased apoptotic cells within treated tumors .
Comparative Analysis
This compound can be compared with similar compounds based on their structural properties and biological activities.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | Oxadiazole | Moderate anticancer activity |
| Methyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate | Oxadiazole | Lower HDAC inhibition |
| Methyl 4-(5-trifluoromethyl-thiazolyl)benzoate | Thiazole | Antimicrobial properties |
Q & A
Q. What are the common synthetic pathways for Methyl 4-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)benzoate?
The compound is typically synthesized via cyclization reactions. For example, a benzoate intermediate (e.g., (Z)-4-(N’-hydroxycarbamimidoyl)benzoate) can react with bromodifluoroacetic anhydride in pyridine to form the oxadiazole ring, yielding the trifluoromethyl-substituted product in 70–80% yield . Alternatively, coupling reactions with benzyl amines or other nucleophiles may follow to introduce functional groups .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used to resolve crystal structures, even for high-resolution or twinned data. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 21.069 Å, b = 6.063 Å) are common for related oxadiazole derivatives .
Q. What analytical techniques validate purity and identity?
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ≈ 316.3 g/mol for analogs). Nuclear magnetic resonance (NMR) spectroscopy identifies substituents, such as trifluoromethyl (-CF₃) at δ ~110–120 ppm in NMR .
Advanced Research Questions
Q. How does the trifluoromethyl group influence pharmacological activity?
The electron-withdrawing -CF₃ group enhances metabolic stability and binding affinity. In dopamine D3 receptor agonists, replacing a naphthyl group with a 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl group increased selectivity (e.g., 345-fold over D2 receptors) due to steric and electronic effects . SAR studies suggest that smaller substituents (e.g., methyl) optimize binding, while bulkier groups (e.g., cyclopropyl) reduce affinity .
Q. How can late-stage radiosynthesis be applied for PET imaging?
Bromodifluoroacetic anhydride enables -radiolabeling of the oxadiazole ring. Precursors like N-benzoyl-3-(5-(bromodifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide are synthesized for substitution, achieving 60–70% yield in coupling reactions. This method facilitates tracking biodistribution in vivo .
Q. What crystallographic challenges arise in resolving its structure?
High torsional flexibility of the oxadiazole ring can complicate refinement. SHELXL’s robust algorithms handle twinned data or weak diffraction patterns. Intermolecular hydrogen bonds (e.g., between benzoate carbonyl and adjacent aromatic protons) stabilize packing, as seen in analogs .
Q. How are data contradictions addressed in biological studies?
Discrepancies in binding affinities (e.g., D3 vs. D2 receptor selectivity) are resolved by computational docking and free-energy perturbation (FEP) simulations. For instance, methyl substituents on the oxadiazole ring improve hydrophobic interactions in D3 receptor pockets, while larger groups clash with steric residues .
Methodological Tables
Q. Table 1: Key Synthetic Steps for Radiolabeled Analogs
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Bromodifluoroacetic anhydride, pyridine | 70–80% | |
| 2 | Coupling with benzyl amine | DCM, EDC/HOBt, RT, 24h | 60–70% |
Q. Table 2: Crystallographic Data for Oxadiazole Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Space group | P21/c (monoclinic) | |
| Unit cell (Å) | a = 21.069, b = 6.063 | |
| β angle | 107.159° | |
| Refinement software | SHELXL |
Q. Table 3: SAR of Oxadiazole Substituents
| Substituent | D3 Kᵢ (nM) | D2/D3 Selectivity | Reference |
|---|---|---|---|
| -CF₃ | 1.3 | 345 | |
| -CH₃ | 0.73 | 494 | |
| -C₃H₇ | 2.1 | 120 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
